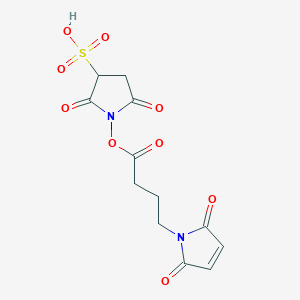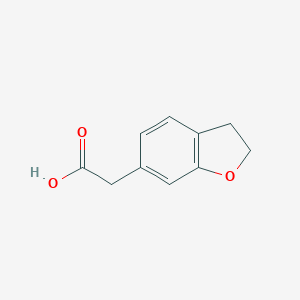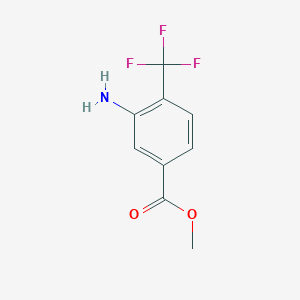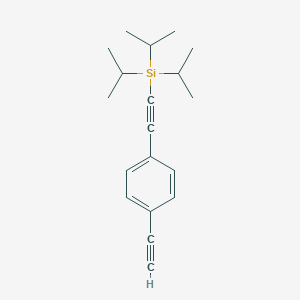
2-(Diethoxymethyl)thiophen
Übersicht
Beschreibung
2-(Diethoxymethyl)thiophene is an organic compound with the molecular formula C9H14O2S. It is a derivative of thiophene, a five-membered aromatic ring containing one sulfur atom.
Wissenschaftliche Forschungsanwendungen
2-(Diethoxymethyl)thiophene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.
Wirkmechanismus
Target of Action
2-(Diethoxymethyl)thiophene is a derivative of thiophene, a five-membered heterocyclic compound with one sulfur atom . Thiophene derivatives have been found to exhibit a variety of properties and applications, including their use in industrial chemistry and material science as corrosion inhibitors . They also play a significant role in the development of organic semiconductors . .
Mode of Action
It’s known that thiophene derivatives can interact with various biological targets due to their diverse chemical characteristics . For instance, some thiophene derivatives are known to exhibit pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Biochemical Pathways
Thiophene and its derivatives, including 2-(Diethoxymethyl)thiophene, are known to be involved in various biochemical pathways . For instance, the deactivation processes from the first excited state of thiophene and small oligothiophenes have been investigated using quantum chemical calculations . .
Pharmacokinetics
Its molecular weight is 18627100, and it has a density of 1066g/cm3 . Its boiling point is 219.432ºC at 760 mmHg . These properties may influence its bioavailability and pharmacokinetic behavior.
Result of Action
Given the diverse biological activities of thiophene derivatives, it’s plausible that 2-(diethoxymethyl)thiophene could have a range of effects depending on the specific biological target and context .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Diethoxymethyl)thiophene typically involves the reaction of thiophene-2-carboxaldehyde with diethyl ether in the presence of an acid catalyst. The reaction proceeds through the formation of an acetal intermediate, which is then converted to the desired product under controlled conditions .
Industrial Production Methods: Industrial production of 2-(Diethoxymethyl)thiophene follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity of the final product. The reaction is typically carried out in a batch reactor, followed by purification steps such as distillation and recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Diethoxymethyl)thiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to thiol derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, and sulfonating agents.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated thiophenes, nitrothiophenes, sulfonated thiophenes.
Vergleich Mit ähnlichen Verbindungen
Thiophene: The parent compound, a simple five-membered ring with one sulfur atom.
2-Methylthiophene: A methyl-substituted derivative of thiophene.
2-Ethylthiophene: An ethyl-substituted derivative of thiophene.
2-Formylthiophene: A formyl-substituted derivative of thiophene.
Uniqueness: 2-(Diethoxymethyl)thiophene is unique due to the presence of the diethoxymethyl group, which imparts distinct chemical properties and reactivity. This functional group allows for specific reactions and applications that are not possible with simpler thiophene derivatives. The compound’s ability to undergo various chemical transformations and its potential biological activities make it a valuable compound in both research and industrial settings .
Eigenschaften
IUPAC Name |
2-(diethoxymethyl)thiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2S/c1-3-10-9(11-4-2)8-6-5-7-12-8/h5-7,9H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAGPTGMAMGKKTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C1=CC=CS1)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30483948 | |
| Record name | 2-(diethoxymethyl)thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30483948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13959-97-2 | |
| Record name | 2-(diethoxymethyl)thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30483948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9,10-Bis[N,N-di-(p-tolyl)-amino]anthracene](/img/structure/B170546.png)
![5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-1-carbaldehyde](/img/structure/B170547.png)








![2-[(3-chlorophenyl)amino]acetic Acid](/img/structure/B170604.png)


